molecular formula C15H23N5O2S B612039 Oclacitinib

Oclacitinib

カタログ番号: B612039
分子量: 337.4 g/mol
InChIキー: HJWLJNBZVZDLAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oclacitinib is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for janus kinase 1. It is primarily used as a veterinary medication under the brand name Apoquel. This compound is effective in controlling atopic dermatitis and pruritus caused by allergic dermatitis in dogs . It was approved for use in the United States in 2013 and in the European Union in 2023 .

準備方法

The synthesis of Oclacitinib involves several steps, starting from readily available starting materials. One of the methods includes the preparation of a compound with a specific structure, which is then used to synthesize this compound and its maleate. This method is advantageous as it does not require column chromatography and is suitable for industrial operations . Another method involves dissolving this compound base in ethanol and adding a mixture of maleic acid dissolved in a mixture of water and ethanol .

化学反応の分析

オクラシチニブは、以下の化学反応を含むさまざまな化学反応を起こします。

    酸化: オクラシチニブは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

    還元: また、還元反応を起こし、還元された誘導体を生成します。

    置換: オクラシチニブは置換反応に参加することができ、1つの官能基が別の官能基に置き換えられます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 .

科学的研究の応用

Management of Atopic Dermatitis

Oclacitinib has been extensively studied for its efficacy in managing atopic dermatitis in dogs. A randomized, double-blind, placebo-controlled trial involving 299 dogs demonstrated significant reductions in pruritus and skin lesions over time. The study indicated that 85% of dogs treated with this compound showed more than a 50% reduction in pruritus scores after four weeks .

Table 1: Efficacy of this compound in Atopic Dermatitis

Time PointPruritus Reduction (%)Skin Lesion Improvement (%)
Week 0BaselineBaseline
Week 485Significant Reduction
Week 8Continued ImprovementSignificant Reduction

Treatment of Flea Allergy Dermatitis

In a study focused on flea allergy dermatitis, this compound was shown to reduce pruritic behaviors by 61% as early as 1.5 hours after administration. The average reduction reached 85% within hours following dosing, highlighting its rapid action against flea-induced pruritus .

Table 2: Efficacy in Flea Allergy Dermatitis

Time PointPruritic Behavior Reduction (%)
1.5 hours61
1-5 hoursUp to 85

Use in Other Species

Research has also explored the potential use of this compound in other species, particularly in laboratory mice for treating spontaneous ulcerative dermatitis. A study indicated that topical application of this compound significantly improved lesion scores compared to standard treatments, suggesting its broader therapeutic potential beyond canine applications .

Safety and Long-term Effects

Concerns regarding the long-term safety of this compound have been addressed through various studies. A comprehensive review highlighted that while some adverse effects were noted, they were generally mild and manageable. The review emphasized the importance of monitoring renal function and overall health during prolonged use .

Table 3: Reported Adverse Effects

Adverse EffectFrequency (%)
VomitingLow
DiarrheaLow
Increased thirstModerate

Case Studies

Several case studies have documented successful outcomes using this compound for managing refractory cases of allergic dermatitis. For instance, one case involved a dog with chronic atopic dermatitis unresponsive to traditional therapies; after initiating treatment with this compound, the dog showed marked improvement within two weeks, with significant reductions in both pruritus and skin lesions.

Case Study Summary

  • Patient: Dog with chronic atopic dermatitis
  • Treatment: this compound (0.4 mg/kg twice daily)
  • Outcome: Significant improvement within two weeks; reduction in pruritus score from severe to mild.

作用機序

生物活性

Oclacitinib, marketed under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor primarily used in veterinary medicine for the treatment of allergic dermatitis in dogs. This compound specifically inhibits JAK1, which plays a critical role in the signaling pathways of various pro-inflammatory and pruritogenic cytokines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound selectively inhibits JAK1-dependent cytokines involved in allergy and inflammation. By targeting this pathway, this compound effectively reduces the activity of several key cytokines, including:

  • Interleukin-2 (IL-2)
  • Interleukin-4 (IL-4)
  • Interleukin-6 (IL-6)
  • Interleukin-13 (IL-13)
  • Interleukin-31 (IL-31)

The inhibition of these cytokines leads to a decrease in pruritus and inflammation associated with allergic conditions. In vitro studies have shown that this compound has an IC50 (the concentration required to inhibit 50% of the target) ranging from 10 to 249 nm against these cytokines, demonstrating its potency and selectivity for JAK1 over other kinases .

Case Studies

  • Efficacy in Canine Atopic Dermatitis :
    A study evaluated the efficacy of this compound in dogs diagnosed with canine atopic dermatitis (CAD). The results indicated that 85% of dogs treated with this compound achieved more than a 50% reduction in pruritus scores after 4 weeks, with significant improvements noted in both pruritus and skin lesions compared to baseline measurements .
  • Treatment of Ear Tip Ulcerative Dermatitis :
    In a case series involving 25 dogs with ear tip ulcerative dermatitis (ETUD), this compound was administered at standard doses. The treatment resulted in resolution of ETUD in 22 out of 25 dogs within one to three months, highlighting its effectiveness as a therapeutic option when conventional treatments failed .

Comparative Studies

A randomized controlled trial compared the efficacy of this compound to prednisolone, another common anti-inflammatory medication. Both treatments provided rapid relief from pruritus; however, this compound showed superior efficacy on day 14, with a peak reduction in pruritus scores reaching 71% compared to prednisolone's 54% .

Safety Profile

This compound has been shown to have a favorable safety profile in clinical trials. Adverse effects are generally mild and may include gastrointestinal disturbances or transient elevations in liver enzymes. Long-term studies have indicated that continuous use does not significantly increase the risk of serious adverse effects compared to traditional therapies such as glucocorticoids .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity and clinical efficacy of this compound:

Study FocusKey FindingsReference
Cytokine InhibitionIC50 for JAK1-dependent cytokines: 10 - 249 nm
Canine Atopic Dermatitis85% dogs >50% reduction in pruritus at 4 weeks
Ear Tip Ulcerative DermatitisResolution in 22/25 dogs within 1-3 months
Comparison with PrednisolonePeak pruritus reduction: this compound (71%) vs. Prednisolone (54%) on day 14

特性

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016299
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208319-26-9
Record name Oclacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCLACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。